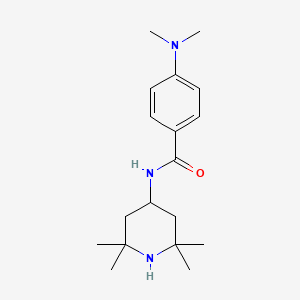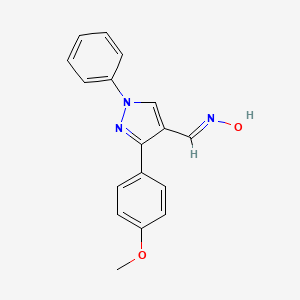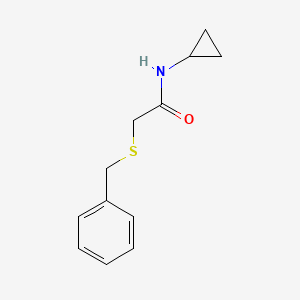![molecular formula C18H16N2O7 B5556734 6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid](/img/structure/B5556734.png)
6-[2-(1,3-benzodioxol-5-ylcarbonyl)carbonohydrazonoyl]-2,3-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest falls into a category of complex organic molecules that have garnered attention for their diverse chemical properties and potential applications in various fields, including materials science and pharmacology. Its structure suggests it possesses unique characteristics due to the presence of multiple functional groups: a benzodioxole moiety, a hydrazonoyl group, and a dimethoxybenzoic acid segment.
Synthesis Analysis
The synthesis of complex organic compounds like the one often involves multi-step reactions, including the formation of key intermediates such as benzodioxole derivatives and hydrazonoyl halides, followed by coupling reactions to introduce the dimethoxybenzoic acid component. For example, the synthesis of similar compounds has been achieved through condensation reactions between appropriate hydrazides and carboxylic acid derivatives under specific conditions to ensure the formation of the desired product with high yield and purity (Sapari et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing benzodioxole and dimethoxybenzoic acid moieties has been extensively studied using techniques such as X-ray crystallography. These studies reveal the conformational preferences of the molecule, the planarity or non-planarity of the benzodioxole ring system, and the spatial arrangement of the dimethoxy groups relative to the benzoic acid core. Such structural insights are crucial for understanding the compound's reactivity and properties (Gabriele et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. The benzodioxole moiety is known for its electron-rich nature, contributing to reactions such as electrophilic substitutions. The hydrazonoyl group can participate in cycloaddition reactions, and the carboxylic acid function allows for esterification and amide formation reactions. The presence of multiple reactive sites enables a wide range of chemical transformations, making the compound a versatile intermediate for further chemical synthesis.
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are determined by their molecular structure and intermolecular interactions. For instance, the presence of dimethoxy groups and the benzodioxole ring might influence the compound's solubility in organic solvents, while hydrogen bonding capabilities of the carboxylic acid group could affect its melting point and crystalline form (Portalone, 2011).
Applications De Recherche Scientifique
Gallic Acid Research Applications
Gallic acid, a related compound, has been studied for its planar structure and the ability of its –COOH groups to form hydrogen-bonded cyclic dimers. This property contributes to the formation of a three-dimensional network structure in crystals, which could have implications in material science and crystal engineering research (Jianping Zhao, I. Khan, F. Fronczek, 2011).
New Polymorphs of Dimethoxybenzoic Acid
Research on new crystalline forms of dimethoxybenzoic acid has implications for co-crystal engineering, a field that explores how modifications in crystal structure can affect material properties. This research can be valuable in pharmaceutical development for improving drug formulation and stability (G. Portalone, 2011).
Pyridine Derivative Synthesis and Microbial Studies
The synthesis and microbial study of pyridine derivatives highlight the potential of related chemical compounds in developing new antimicrobial agents. This research avenue could be explored with the chemical compound for its possible antimicrobial properties (N. Patel, S. N. Agravat, 2007).
Iodine(V) Reagents in Organic Synthesis
The use of iodine(V) reagents, such as o-Iodoxybenzoic acid (IBX), for oxidation processes adjacent to carbonyl functionalities suggests a research application for the synthesis and functionalization of complex organic molecules. This could provide a pathway to study the compound of interest in various oxidation states and its potential as an intermediate in organic synthesis (K. Nicolaou, T. Montagnon, P. Baran, Y. Zhong, 2002).
Oxidation Systems and Environmental Benignity
Research into TEMPO-catalyzed alcohol oxidation systems using recyclable hypervalent iodine(III) reagents underlines the importance of developing environmentally benign synthesis methods. Exploring the oxidation reactions of the compound could contribute to the green chemistry field by developing sustainable and efficient synthetic pathways (Xiao‐Qiang Li, Chi Zhang, 2009).
Propriétés
IUPAC Name |
6-[(E)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-2,3-dimethoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O7/c1-24-13-6-4-11(15(18(22)23)16(13)25-2)8-19-20-17(21)10-3-5-12-14(7-10)27-9-26-12/h3-8H,9H2,1-2H3,(H,20,21)(H,22,23)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONUPEJHWCEXJP-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)

![methyl 3-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B5556672.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5556678.png)
![2-{4-[2-(4-fluorophenoxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B5556683.png)
![N-methyl-N-(5-quinolinylmethyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5556692.png)


![1-cyclopropyl-4-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5556716.png)
![4-(4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5556721.png)

![(1R*,5R*)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556750.png)
![5-(methylthio)-3-[2-(4-pyridinyl)ethyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B5556755.png)